Levodropropizine-d8

Catalog No.
S12892817
CAS No.
M.F
C13H20N2O2
M. Wt
244.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levodropropizine-d8

Product Name

Levodropropizine-d8

IUPAC Name

(2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol

Molecular Formula

C13H20N2O2

Molecular Weight

244.36 g/mol

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2

InChI Key

PTVWPYVOOKLBCG-HFCMWMFGSA-N

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2

Isomeric SMILES

[2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H]

Levodropropizine-d8 is a deuterated form of levodropropizine, which is a cough suppressant primarily used as a peripheral antitussive agent. It is the levo isomer of dropropizine, characterized by its ability to suppress cough without affecting the central nervous system. This compound is particularly notable for its minimal side effects compared to traditional opioid antitussives, such as codeine, which can cause constipation and respiratory depression. The molecular formula for levodropropizine-d8 is C13H20N2O2C_{13}H_{20}N_{2}O_{2}, and it has a molar mass of approximately 236.315 g·mol1^{-1} .

Typical of organic compounds, including:

  • Oxidation: It can react with oxidizing agents to form oxidized derivatives.
  • Reduction: Potentially undergoes reduction reactions under specific conditions.
  • Substitution: Can engage in nucleophilic substitution reactions, particularly involving its nitrogen atoms.

These reactions are essential for understanding the compound's reactivity and potential modifications for pharmaceutical applications .

Levodropropizine-d8 exhibits significant biological activity as a peripheral antitussive agent. Unlike central antitussives, it works by acting on peripheral receptors in the respiratory tract, thereby reducing the cough reflex without sedative effects. Its unique mechanism allows it to be effective in treating coughs while minimizing side effects associated with central nervous system depressants. Studies indicate that it has a favorable safety profile, making it suitable for various patient populations .

The synthesis of levodropropizine-d8 typically involves deuteration processes applied to the standard levodropropizine molecule. Common methods include:

  • Deuterium Exchange: This method replaces hydrogen atoms in the molecule with deuterium, often using deuterated solvents or reagents under controlled conditions.
  • Chemical Synthesis: Utilizing starting materials that are already deuterated or incorporating deuterium during key steps of the synthesis pathway.

The precise synthetic routes may vary depending on the desired purity and yield of the final product .

Levodropropizine-d8 is primarily used in pharmaceutical formulations aimed at treating coughs. Its applications include:

  • Cough Suppressants: Formulated into syrups and tablets for symptomatic relief from non-productive coughs.
  • Research: Utilized in pharmacokinetic studies to understand drug metabolism and distribution due to its isotopic labeling.

The compound's unique properties make it a valuable addition to therapeutic options for respiratory conditions .

Levodropropizine-d8 shares similarities with several other compounds that also act as cough suppressants or have similar chemical structures. Here are some comparable compounds:

Compound NameTypeMechanism of ActionUnique Features
DropropizineAntitussivePeripheral actionNon-opioid; fewer side effects
CodeineOpioid AntitussiveCentral actionCan cause sedation and constipation
DextromethorphanAntitussiveCentral actionNMDA receptor antagonist properties
BenzonatateAntitussiveAnesthetic effect on respiratory tractNon-opioid; acts locally

Levodropropizine-d8's uniqueness lies in its peripheral action without central nervous system involvement, making it a safer alternative compared to traditional opioid-based cough suppressants .

Levodropropizine-d8 is a deuterium-enriched derivative of levodropropizine, a peripherally acting antitussive agent. The compound’s molecular structure, $$ \text{C}{13}\text{H}{12}\text{N}{2}\text{O}{2}\text{D}_{8} $$, incorporates deuterium atoms at eight distinct positions, replacing protium (¹H) with deuterium (²H) isotopes. This substitution occurs at specific carbon-hydrogen bonds within the piperazine and propanediol moieties of the parent molecule, as illustrated in Figure 1. The structural integrity of the core framework—comprising a phenylpiperazine group linked to a propanediol chain—is preserved, ensuring biochemical compatibility with non-deuterated levodropropizine.

Key Structural Attributes

  • Deuterium Placement: The deuterium atoms are strategically positioned to minimize steric hindrance and maximize isotopic stability. This configuration ensures that the compound’s physicochemical properties, such as solubility and lipophilicity, remain comparable to those of the non-deuterated form.
  • Stereochemical Configuration: As the (S)-enantiomer of dropropizine, levodropropizine-d8 retains the chiral center critical for its interaction with peripheral cough receptors. The deuterium substitution does not alter the stereochemistry, preserving its pharmacological relevance.
  • Molecular Weight: The incorporation of deuterium increases the molecular weight from 236.31 g·mol$$^{-1}$$ (levodropropizine) to 244.36 g·mol$$^{-1}$$, a difference leveraged in mass spectrometry-based analytical methods.

Table 1: Structural Comparison of Levodropropizine and Levodropropizine-d8

PropertyLevodropropizineLevodropropizine-d8
Molecular Formula$$ \text{C}{13}\text{H}{20}\text{N}{2}\text{O}{2} $$$$ \text{C}{13}\text{H}{12}\text{D}{8}\text{N}{2}\text{O}_{2} $$
Molecular Weight (g·mol$$^{-1}$$)236.31244.36
Deuterium SubstitutionNone8 positions
Primary UseTherapeutic agentAnalytical reference standard

The structural fidelity of levodropropizine-d8 ensures its utility in quantifying the parent compound during drug formulation and quality assurance processes.

Role of Stable Isotope Labeling in Modern Drug Development

Stable isotope labeling, exemplified by levodropropizine-d8, has emerged as a cornerstone of pharmaceutical research, particularly in pharmacokinetic studies and regulatory compliance. Deuterium-labeled compounds like levodropropizine-d8 enable researchers to track drug metabolism, validate analytical methods, and ensure batch-to-batch consistency without the risks associated with radioactive isotopes.

Applications in Drug Development

  • Analytical Method Validation: Levodropropizine-d8 serves as an internal standard in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). Its distinct mass spectral signature allows precise quantification of levodropropizine in biological matrices, reducing variability in pharmacokinetic studies.
  • Metabolic Stability Assessment: Deuterium substitution slows hepatic metabolism by strengthening carbon-deuterium bonds, which resist cytochrome P450-mediated oxidation. This property, known as the kinetic isotope effect (KIE), extends the half-life of deuterated compounds, enabling researchers to study metabolite pathways with enhanced resolution.
  • Regulatory Compliance: Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA), mandate the use of certified reference materials like levodropropizine-d8 to ensure drug quality. These standards provide traceability to international pharmacopeias, facilitating approval processes for new drug applications.

Table 2: Advantages of Stable Isotope Labeling in Drug Development

AdvantageMechanismExample with Levodropropizine-d8
Enhanced Analytical PrecisionIsotopic differentiation improves signal-to-noise ratios in mass spectrometryQuantification of levodropropizine in plasma samples
Reduced Metabolic DegradationKIE prolongs drug exposure for accurate metabolite profilingStudy of levodropropizine’s oxidative pathways
Regulatory TraceabilityCompliance with USP/EP standards ensures batch consistencyUse in Quality Control (QC) during manufacturing

The integration of stable isotope labeling into drug development pipelines, as demonstrated by levodropropizine-d8, underscores its transformative potential in creating safer and more efficacious therapeutics.

Comparative Analysis of Levodropropizine vs. Levodropropizine-d8

While levodropropizine and its deuterated analog share structural similarities, their roles in pharmaceutical research diverge significantly. Levodropropizine functions as a therapeutic agent, whereas levodropropizine-d8 is exclusively employed in analytical and regulatory contexts.

Biochemical and Functional Differences

  • Pharmacological Activity: Levodropropizine inhibits vagal C-fiber-mediated cough reflexes by modulating sensory neuropeptide release, acting peripherally without central nervous system (CNS) depression. In contrast, levodropropizine-d8 lacks therapeutic intent; its deuterium substitution renders it biologically inert, prioritizing isotopic stability over receptor interaction.
  • Synthetic Complexity: The synthesis of levodropropizine-d8 requires specialized deuteration techniques, such as hydrogen-deuterium exchange using deuterium oxide ($$ \text{D}_2\text{O} $$) or deuterated reagents. These processes demand stringent control to achieve >98% isotopic purity, a benchmark for regulatory-grade reference standards.
  • Analytical Utility: The 8 Da mass difference between levodropropizine and its deuterated analog allows unambiguous identification in mass spectrometric assays. This distinction is critical for differentiating the parent drug from metabolites or impurities during quality control.

Table 3: Functional Roles of Levodropropizine and Levodropropizine-d8

ParameterLevodropropizineLevodropropizine-d8
Primary ApplicationCough suppression via peripheral actionAnalytical reference standard
Metabolic ProfileSubject to CYP450-mediated oxidationStabilized against hepatic degradation
Regulatory StatusApproved therapeutic agentCompliant with USP/EP reference standards

The dichotomy between these compounds highlights the tailored application of deuterium labeling in addressing distinct challenges in drug development—efficacy in therapeutics versus precision in analytics.

Synthesis and Industrial Production

The industrial synthesis of levodropropizine-d8 involves large-scale deuteration of levodropropizine precursors. Key steps include:

  • Deuterium Incorporation: Reacting levodropropizine with deuterated reagents under catalytic conditions to replace specific hydrogen atoms.
  • Purification: Chromatographic techniques, such as preparative HPLC, isolate levodropropizine-d8 from non-deuterated byproducts, ensuring >99% chemical and isotopic purity.
  • Quality Assurance: Rigorous testing via nuclear magnetic resonance (NMR) and LC-MS confirms structural integrity and isotopic enrichment, aligning with International Council for Harmonisation (ICH) guidelines.

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance Fingerprint Interpretation

Levodropropizine-d8, chemically designated as (S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)propane-1,2-diol, represents a deuterated isotopologue of the cough suppressant levodropropizine [6] [7]. The compound maintains the fundamental structural framework of its parent molecule while incorporating eight deuterium atoms at specific positions within the piperazine ring system [3] [6]. The molecular formula C13H12D8N2O2 reflects this isotopic substitution, resulting in a molecular weight of 244.36 daltons compared to 236.31 daltons for the non-deuterated parent compound [2] [3].

The proton nuclear magnetic resonance spectroscopic profile of levodropropizine-d8 exhibits characteristic features that distinguish it from conventional levodropropizine [5]. The aromatic region displays signals attributable to the phenyl ring protons, typically appearing as multiplets in the range of 6.8 to 7.4 parts per million [1]. These aromatic protons maintain their chemical shift positions and coupling patterns since the deuteration occurs exclusively within the piperazine moiety rather than the phenyl substituent [6] [8].

The aliphatic region of the spectrum reveals the most significant modifications due to deuterium incorporation [13]. The propyl chain bearing the hydroxyl groups generates signals between 3.2 and 4.2 parts per million, with the hydroxyl-bearing carbon protons appearing as characteristic multipets [5]. The deuteration pattern results in substantial simplification of the piperazine ring signals, as the eight deuterium atoms replace the corresponding protons at positions 2,2,3,3,5,5,6,6 of the piperazine ring [3] [6].

Chemical Shift Range (ppm)MultiplicityIntegrationAssignment
7.2-7.4Multiplet2HAromatic CH (meta positions)
6.8-7.0Multiplet3HAromatic CH (ortho and para positions)
3.8-4.2Complex multiplet1HCH(OH)
3.6-3.8Doublet of doublets2HCH2OH
2.4-2.8Complex multiplet2HNCH2CH(OH)

Deuterium-Induced Spectral Shifts

The incorporation of deuterium atoms into the levodropropizine structure produces measurable isotope effects on nuclear magnetic resonance chemical shifts [11] [13]. These deuterium-induced shifts manifest as subtle but reproducible changes in the resonance positions of carbon-13 nuclei adjacent to or in proximity to the deuterated positions [29]. The magnitude of these effects typically ranges from 0.01 to 0.3 parts per million for carbon nuclei, with the largest effects observed for carbons directly bonded to deuterium [11] [13].

Primary deuterium isotope effects occur at carbon atoms directly bonded to deuterium, resulting in upfield shifts of approximately 0.2 to 0.3 parts per million in carbon-13 nuclear magnetic resonance spectroscopy [13] [29]. Secondary isotope effects, manifesting at carbon atoms separated by one bond from the deuterium site, typically produce smaller upfield shifts of 0.02 to 0.08 parts per million [11] [29]. These systematic shifts provide valuable structural confirmation and can serve as diagnostic tools for verifying the completeness and position of deuterium incorporation [14] [39].

The deuterium isotope effects in levodropropizine-d8 extend beyond immediate neighboring carbons due to the conformational constraints imposed by the piperazine ring system [23]. Long-range effects, transmitted through the ring structure, can be observed at carbons separated by three or four bonds from the deuteration sites [11] [29]. These effects, while smaller in magnitude (typically 0.005 to 0.02 parts per million), contribute to the overall spectroscopic fingerprint of the deuterated compound [13].

Temperature-dependent studies reveal that deuterium isotope effects on chemical shifts remain relatively constant across physiologically relevant temperature ranges, confirming the stability of the deuterium-carbon bonds under analytical conditions [11]. The robustness of these isotope effects makes them particularly valuable for analytical method development and compound identification [14] [39].

Mass Spectrometric Profiling

Electrospray Ionization Mass Spectrometry Fragmentation Patterns

Electrospray ionization mass spectrometry of levodropropizine-d8 produces characteristic fragmentation patterns that reflect both the structural features of the parent molecule and the influence of deuterium substitution [5]. The molecular ion appears at mass-to-charge ratio 245.20, representing the protonated form [M+H]+ of the deuterated compound [5]. This represents an eight-dalton increase compared to the non-deuterated levodropropizine, which exhibits a molecular ion at mass-to-charge ratio 237.10 [5].

The primary fragmentation pathway involves the loss of the dihydroxypropyl side chain, generating a fragment ion at mass-to-charge ratio 119.90 [5]. This fragmentation pattern mirrors that observed for the parent compound, indicating that deuterium substitution does not significantly alter the fundamental dissociation mechanisms [5]. The retention of identical daughter ion masses suggests that the fragmentation occurs preferentially at the alkyl chain rather than within the deuterated piperazine ring system [18] [21].

Secondary fragmentation pathways produce additional diagnostic ions that can be utilized for structural confirmation and quantitative analysis [16]. The phenylpiperazine portion of the molecule generates stable fragment ions that maintain their mass-to-charge ratios due to the absence of deuterium substitution in the aromatic region [18]. These fragments serve as reliable reference points for method validation and cross-confirmation with non-deuterated standards [17].

Fragment Ion (m/z)Relative Intensity (%)Proposed StructureFragmentation Pathway
245.20100[M+H]+Molecular ion
227.1815-25[M+H-H2O]+Loss of water
119.9080-95Phenylpiperazine+Loss of dihydroxypropyl
91.0525-35Tropylium ionBenzylic cleavage

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry provides definitive molecular formula confirmation for levodropropizine-d8 through accurate mass determination [14] [15]. The theoretical exact mass of 244.2059 daltons for the deuterated compound can be measured with sub-part-per-million accuracy using contemporary high-resolution instruments [14]. This level of mass accuracy enables unambiguous differentiation from potential isobaric interferents and confirms the successful incorporation of eight deuterium atoms [14] [39].

Isotope pattern analysis reveals the characteristic distribution of molecular ion peaks that reflects the deuterium content [14]. The molecular ion cluster exhibits a simplified pattern compared to naturally occurring isotope distributions, with the primary peak representing the fully deuterated species [39]. Minor peaks corresponding to hydrogen-deuterium exchange or incomplete deuteration can be quantified to assess isotopic purity [14] [39].

The application of high-resolution mass spectrometry for validation extends to fragment ion analysis, where accurate mass measurements of daughter ions provide additional structural confirmation [15]. The consistent observation of the 119.90 mass-to-charge fragment across multiple collision energies validates the proposed fragmentation mechanism and confirms the structural integrity of the phenylpiperazine moiety [5].

Validation protocols incorporate replicate analyses across multiple analytical sessions to establish measurement precision and accuracy [16]. Typical relative standard deviations for high-resolution mass measurements of levodropropizine-d8 fall below 2 parts per million, demonstrating the reliability of the analytical approach [14]. These validation parameters support the use of high-resolution mass spectrometry as a primary tool for quality control and method verification in deuterated compound analysis [15] [39].

Measurement ParameterSpecificationObserved ValueAcceptance Criteria
Mass accuracy (ppm)< 5.01.2 ± 0.3Pass
Isotopic purity (%)> 95.098.5 ± 1.2Pass
Resolution (FWHM)> 50,00065,000Pass
Signal-to-noise ratio> 100:1450:1Pass

The deuteration of piperazine derivatives, particularly levodropropizine, represents a sophisticated area of synthetic chemistry that requires precise control over isotopic incorporation. Levodropropizine-d8, with its molecular formula C₁₃H₁₂D₈N₂O₂ and molecular weight of 244.36 g/mol, exemplifies the complexity involved in selective deuterium labeling [1] [2].

Metal-Catalyzed Hydrogen-Deuterium Exchange

Palladium-Catalyzed Deuteration Systems

Palladium-catalyzed deuteration represents one of the most versatile approaches for incorporating deuterium into piperazine derivatives. Recent advances have demonstrated that palladium catalysts can facilitate highly selective deuteration of aryl halides using deuterium oxide as the deuterium source [3]. The reaction mechanism involves oxidative addition of the carbon-halogen bond to the palladium center, followed by deuterium incorporation through a concerted metalation-deprotonation pathway [4].

For levodropropizine-d8 synthesis, palladium-catalyzed systems typically employ specialized ligands containing N-acylsulfonamide groups that enhance the activity of the palladium catalyst [4]. These systems demonstrate extraordinary functional group tolerance, allowing for selective deuteration of the piperazine ring while preserving the integrity of the hydroxyl and amine functionalities.

Ruthenium-Catalyzed Deuteration Approaches

Ruthenium-based catalysts offer excellent regioselectivity for hydrogen-deuterium exchange reactions using deuterium oxide as the deuterium source [5]. The ruthenium-catalyzed method provides efficient deuteration of organic moieties containing nitrogen-containing heterocycles, making it particularly suitable for piperazine derivatives [6].

The mechanism involves reversible coordination of the substrate to the ruthenium center, followed by activation of the carbon-hydrogen bond through oxidative addition. Subsequent deuterium incorporation occurs through reductive elimination, regenerating the active catalyst [6]. This approach has been successfully applied to the selective deuteration of bioactive amines, achieving high degrees of deuterium incorporation with excellent chemoselectivity [6].

Iridium-Catalyzed Transfer Deuteration

Iridium catalysts, particularly those based on N,C,P-pincer ligands, demonstrate exceptional activity for transfer deuteration reactions [7]. These systems utilize deuterated alcohols or deuterium oxide as deuterium sources, enabling the synthesis of deuterated piperazine derivatives under mild reaction conditions [7].

TechniqueDeuterium SourceCatalyst/ConditionsAdvantagesDeuteration Level (%)
Metal-catalyzed H-D exchangeD₂O, D₂ gasPd, Ru, Ir complexesHigh selectivity and yield90-99
Direct deuteration with D₂OD₂OHigh temperature/pressureSimple procedure70-90
Electrochemical deuterationD₂OElectrochemical cellMild conditions85-95
Microwave-assisted deuterationD₂OMicrowave heatingFast heating/cooling80-95
Flow synthesis deuterationD₂OFlow reactorScalable production90-99

Electrochemical Deuteration Methods

Electrochemical approaches to selective deuteration have emerged as effective alternatives to conventional thermal methods [8]. These techniques offer several advantages, including mild reaction conditions, reduced need for harsh reagents, and excellent control over reaction selectivity [8].

The electrochemical deuteration of piperazine derivatives typically involves the use of deuterium oxide as both solvent and deuterium source. The electrochemical cell generates reactive intermediates that facilitate deuterium incorporation through hydrogen-deuterium exchange mechanisms [8]. This approach has proven particularly effective for late-stage deuteration of pharmaceutical compounds, where preservation of functional group integrity is crucial [8].

Microwave-Assisted Deuteration

Microwave-assisted deuteration represents a significant advancement in the synthesis of deuterated compounds, offering improved heating efficiency and reduced reaction times [9]. The microwave heating method enables direct and uniform heating through the vibrational and rotational motion of molecules with dipole moments, such as water [9].

For levodropropizine-d8 synthesis, microwave-assisted deuteration employs deuterium oxide under controlled temperature and pressure conditions. The technique has been successfully applied to the synthesis of deuterated aromatic compounds, achieving high deuteration ratios while maintaining excellent chemical yields [9].

Flow Synthesis Deuteration

Flow synthesis methods have revolutionized the production of deuterated compounds by enabling continuous processing and improved scalability [9]. The flow synthesis approach for deuterated piperazine derivatives involves the continuous feeding of raw materials to a mixer, followed by chemical reaction in a subsequent reactor [9].

The flow-type microwave reactor system combines the advantages of microwave heating with continuous flow processing, resulting in enhanced production efficiency and superior thermal control [9]. This methodology has been successfully applied to the synthesis of deuterated aromatic compounds, achieving deuteration levels exceeding 90% with excellent reproducibility [9].

Quality Control in Deuterated Compound Synthesis

Quality control in deuterated compound synthesis requires comprehensive analytical strategies to ensure both chemical purity and isotopic integrity. The unique properties of deuterated compounds necessitate specialized analytical approaches that can accurately quantify deuterium incorporation while detecting potential impurities [10] [11] [12].

Isotopic Purity Analysis

High-Resolution Mass Spectrometry

High-resolution mass spectrometry, particularly liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS), represents the gold standard for isotopic purity determination [11] [12]. The technique enables the unambiguous identification and quantification of deuterium-labeled compounds through accurate mass measurement and isotopic pattern analysis [11].

The methodology involves recording full-scan mass spectra, extracting isotopic ions, and calculating isotopic enrichment based on relative abundance ratios [11]. For levodropropizine-d8, this approach enables the determination of deuterium incorporation at specific molecular sites, providing crucial information about the efficiency of the deuteration process [11].

Nuclear Magnetic Resonance Spectroscopy

Multinuclear nuclear magnetic resonance spectroscopy, including ¹H, ²H, and ¹³C nuclear magnetic resonance, provides complementary information about deuterium incorporation and structural integrity [10]. Deuterium nuclear magnetic resonance spectroscopy is particularly valuable for confirming the position of deuterium atoms within the molecular structure [10].

The nuclear magnetic resonance analysis enables the calculation of deuteration levels at different molecular sites, providing insights into the selectivity of the deuteration process [10]. This information is essential for optimizing synthetic conditions and ensuring consistent product quality [10].

ParameterAnalytical MethodAcceptance CriteriaDetection LimitFrequency
Isotopic PurityLC-ESI-HRMS≥95%10 ng/mLEvery batch
Chemical PurityHPLC-UV≥98%0.1%Every batch
Deuteration Level¹H NMR, ²H NMR≥90%1%Every batch
Stereochemical IntegrityChiral HPLC≥95% ee0.1%Every batch
Structural ConfirmationMS/MS, NMRStructural matchN/AMethod validation

Chemical Purity Assessment

High-Performance Liquid Chromatography

High-performance liquid chromatography with ultraviolet detection remains the primary method for chemical purity assessment of deuterated compounds [13]. The technique enables the quantification of chemical impurities and provides information about the overall purity of the deuterated product [13].

For levodropropizine-d8, reversed-phase high-performance liquid chromatography using C₁₈ columns with gradient elution provides excellent separation of the target compound from potential impurities [13]. The method requires validation for accuracy, precision, specificity, linearity, and sensitivity to ensure reliable results [13].

Mass Spectrometric Confirmation

Tandem mass spectrometry provides structural confirmation of deuterated compounds through characteristic fragmentation patterns [11]. The technique enables the identification of deuterium-labeled positions through comparison of fragment ion masses with non-deuterated analogs [11].

Analytical Method Validation

Precision and Accuracy Studies

Analytical method validation for deuterated compounds requires comprehensive precision and accuracy studies to ensure reliable quantitative results [14]. The validation process must account for the unique properties of deuterated compounds, including potential isotope effects on chromatographic behavior [14].

Inter-laboratory and intra-laboratory precision studies are essential for establishing method reproducibility [14]. Accuracy studies involve the analysis of certified reference materials or spiked samples to determine method bias [14].

Stability Testing

Stability testing of deuterated compounds presents unique challenges due to potential hydrogen-deuterium exchange under various storage conditions [14]. The stability studies must evaluate both chemical stability and isotopic stability over time [14].

Long-term stability studies are conducted under various temperature and humidity conditions to establish appropriate storage requirements [14]. The studies must monitor both the chemical integrity of the compound and the retention of deuterium labeling [14].

Impurity Profiling: Identification of Dextrodropropizine

The identification and quantification of dextrodropropizine as a chiral impurity in levodropropizine-d8 represents a critical aspect of quality control in deuterated pharmaceutical synthesis. Dextrodropropizine, the (2R)-enantiomer of levodropropizine, must be carefully monitored and controlled to ensure the stereochemical purity of the deuterated product [15] [16].

Chiral Analytical Methods

Chiral High-Performance Liquid Chromatography

Chiral high-performance liquid chromatography using specialized chiral stationary phases provides the most reliable method for enantiomeric purity determination [15] [17]. The Chiralpak AD-H column, employed with normal-phase mobile phases, enables baseline separation of levodropropizine and dextrodropropizine with excellent resolution [15] [17].

The optimized chromatographic conditions utilize a mobile phase consisting of n-hexane, anhydrous ethanol, and diethylamine in a ratio of 55:45:0.1 (v/v/v) at a flow rate of 1.4 mL/min [15] [17]. Under these conditions, levodropropizine elutes at approximately 3.05 minutes, while dextrodropropizine elutes at 3.66 minutes [15] [17].

Chiral Derivatization Techniques

Chiral derivatization using (-)-camphanic acid chloride as a chiral probe provides an alternative approach for enantiomeric analysis [16]. This technique involves the formation of diastereomeric derivatives that can be analyzed by conventional analytical methods [16].

The derivatization reaction occurs rapidly at the hydroxyl groups of levodropropizine and dextrodropropizine, forming stable diastereomeric esters [16]. The resulting derivatives can be analyzed by tandem mass spectrometry, providing high sensitivity and selectivity for enantiomeric discrimination [16].

Analytical TechniqueColumn/DetectorRetention Time (min)Detection Limit (μg/mL)Selectivity
Chiral HPLCChiralpak AD-H/UV3.660.5High
LC-MS/MSC₁₈/MS12.50.1High
NMR SpectroscopyHigh-field NMRN/A10Moderate
Mass SpectrometryESI-MSN/A1High
Chiral DerivatizationCamphanic acid chlorideVariable0.05Very High

Mass Spectrometric Identification

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry provides sensitive detection and identification of dextrodropropizine in the presence of the deuterated levodropropizine [16]. The technique enables the determination of molecular weight differences between the enantiomers and their deuterated analogs [16].

The mass spectrometric analysis reveals characteristic fragmentation patterns that can be used to confirm the identity of each enantiomer [16]. The deuterated compounds exhibit predictable mass shifts corresponding to the number of deuterium atoms incorporated [16].

Tandem Mass Spectrometry

Tandem mass spectrometry provides enhanced specificity for chiral impurity identification through characteristic fragmentation pathways [16]. The technique enables the structural elucidation of enantiomeric impurities through collision-induced dissociation experiments [16].

The fragmentation patterns observed in tandem mass spectrometry experiments provide definitive structural information that can be used to confirm the identity of dextrodropropizine [16]. The technique offers excellent sensitivity, with detection limits in the nanogram per milliliter range [16].

Impurity Control Strategies

Synthetic Optimization

The control of dextrodropropizine impurities requires careful optimization of synthetic conditions to favor the formation of the desired levodropropizine enantiomer [15]. Enantioselective synthesis approaches, including chiral resolution and asymmetric synthesis, provide effective strategies for controlling chiral impurities [15].

Chiral resolution using L-(+)-tartaric acid has been successfully employed for the separation of dextrodropropizine from levodropropizine [18]. The resolution process involves the formation of diastereomeric salts that can be separated by fractional crystallization [18].

Process Monitoring

Continuous monitoring of enantiomeric purity throughout the synthesis process enables early detection of chiral impurity formation [15]. In-process control testing using rapid chiral analytical methods provides real-time feedback for process optimization [15].

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.202691853 g/mol

Monoisotopic Mass

244.202691853 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types